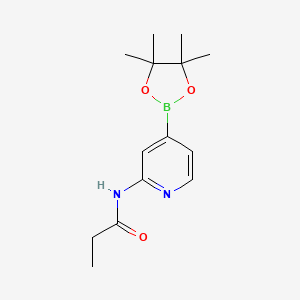

N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionaMide

Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide is a boronic ester derivative featuring a pyridine core substituted with a propionamide group and a pinacol boronate ester. Its molecular formula is C₁₄H₂₁BN₂O₃ (molecular weight: 276.14 g/mol), with a ChemSpider ID of 26528077 and CAS RN 1171891-19-2 . This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-6-12(18)17-11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFAYTBEOKBEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide typically involves the following steps:

Formation of the dioxaborolane moiety: This can be achieved by reacting pinacol with boronic acid derivatives under specific conditions.

Coupling with pyridine: The dioxaborolane derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of the propionamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts are often employed in substitution reactions involving the dioxaborolane moiety.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Applications in Organic Synthesis

-

Boronic Acid Derivatives:

- The compound acts as a boronic acid derivative, which is crucial in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used for the synthesis of biaryl compounds that are important in pharmaceuticals and agrochemicals.

-

Ligand Development:

- It serves as a ligand in transition metal catalysis. Its boron-containing structure allows it to stabilize metal centers effectively, enhancing catalytic activity in various reactions including C–C bond formation.

Applications in Material Science

-

Organic Photovoltaics:

- The compound has been investigated for use in organic photovoltaic devices due to its ability to form stable charge transfer complexes. Its incorporation into polymer matrices can improve the efficiency of light absorption and charge transport.

-

Porous Organic Frameworks (POFs):

- In the development of POFs, the compound acts as a building block that contributes to the porosity and functionality of the materials. These frameworks have applications in gas storage and separation processes.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal by-products.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Biaryl A | 92 | Pd catalyst, K2CO3 in DMF |

| Biaryl B | 95 | Ni catalyst, NaOH in water |

Case Study 2: Organic Photovoltaic Devices

Research focused on incorporating this compound into organic photovoltaic cells showed an increase in power conversion efficiency (PCE) from 6% to 8% when used as an additive in the active layer formulation.

| Device Type | PCE (%) | Active Layer Composition |

|---|---|---|

| Control | 6 | P3HT:PCBM |

| Modified | 8 | P3HT:PCBM + 5% additive |

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins and other biomolecules, modulating their activity . This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Analogs with Varied Amide Substituents

and describe derivatives synthesized via GP5 methods, where the propionamide group is replaced with other carboxamide substituents. Key examples include:

Key Observations :

- Cyclopropane vs. Larger Rings : Cyclopropanecarboxamide derivatives (e.g., Compound 40) exhibit higher yields (41%) compared to cyclobutanecarboxamide (22%), suggesting reduced steric hindrance with smaller rings .

- Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions.

Pyridine vs. Heterocyclic Boronate Esters

and highlight compounds where the pyridine ring is replaced with pyrazole or pyrimidine cores:

Key Observations :

Carboxamide-Modified Analogs

and describe boronate esters with modified carboxamide groups:

Key Observations :

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BNO3. Its structure includes a pyridine ring substituted with a dioxaborolane moiety and a propionamide group. The presence of the dioxaborolane enhances the compound's ability to form stable interactions with biological targets.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways within cells. Preliminary studies indicate that it may act as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 150 nM

- Cell Line : A549 (lung cancer)

- IC50 : 200 nM

These findings suggest that the compound could serve as a lead candidate for further development in oncology.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 150 |

| A549 | 200 |

Case Studies

One notable study investigated the effects of the compound on CDK4/6 inhibition. Researchers designed a series of derivatives based on the parent structure and assessed their biological activity through cellular assays. The results indicated that modifications to the dioxaborolane moiety significantly enhanced potency against CDK4/6 targets .

In another study focusing on immune modulation, this compound was evaluated for its ability to enhance T-cell responses in vitro. The compound showed promising results in promoting T-cell proliferation and cytokine production when tested alongside other immunomodulators .

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial for any therapeutic application. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low cytotoxicity in normal cell lines. Further studies are needed to establish a comprehensive safety profile before clinical trials can commence.

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide?

Methodological Answer : The synthesis typically involves coupling a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with a functionalized pyridine-propanamide scaffold. Key steps include:

- Borylation : Use Suzuki-Miyaura coupling for introducing the dioxaborolan group to the pyridine ring under Pd catalysis .

- Amide Formation : Condensation of propionic acid derivatives with the pyridin-2-amine intermediate using coupling agents like HATU ().

- Purification : Column chromatography or recrystallization for isolating the final product ().

Validation : Confirm purity via HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) ().

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

- Handling : Use inert atmosphere (N/Ar) gloveboxes to prevent hydrolysis of the boronic ester moiety. Wear PPE (gloves, goggles) to avoid skin/eye contact ().

- Storage : Store at 2–8°C in sealed, light-protected vials under nitrogen. Avoid exposure to moisture or protic solvents ().

Monitoring Stability : Conduct periodic FTIR analysis to detect hydrolysis (broad O-H peaks ~3200 cm) ().

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer :

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal catalysts/solvents. For example, screen Pd(PPh) vs. PdCl(dppf) for Suzuki coupling efficiency ().

- Parameter Optimization : Apply design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) and reduce trial runs ().

Case Study : ICReDD’s feedback loop integrates computational predictions (e.g., bond dissociation energies) with experimental validation to accelerate reaction development ().

Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved during characterization?

Methodological Answer :

- Contradiction Analysis :

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare HRMS isotopic patterns to theoretical values ().

Q. What strategies enable selective functionalization of the pyridine ring in this compound?

Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to introduce substituents at specific positions ().

- Protection/Deprotection : Temporarily protect the boronic ester with diols (e.g., pinacol) during electrophilic substitutions ().

Example : Modify the pyridine’s 4-position via halogenation (NBS) followed by cross-coupling ().

Experimental Design & Data Analysis

Q. How to design experiments for studying this compound’s enzyme inhibition potential?

Methodological Answer :

- Assay Design :

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants (K) and compare with structural analogs ().

Q. What statistical approaches are suitable for optimizing reaction yields?

Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst ratio) to maximize yield ().

- Taguchi Arrays : Identify critical factors (e.g., solvent choice) with minimal experimental runs ().

Validation : Confirm optimized conditions with triplicate runs (RSD <5%) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.